BenchChemオンラインストアへようこそ!

Nisbuterol

Prodrug Design Physicochemical Profiling LogP

Nisbuterol is the 3-acetate 4-p-anisate ester of salbutamol, offering a unique LogP of 2.8 that bridges the gap between rapid-acting salbutamol and enzyme-inhibiting bambuterol. This monoester prodrug enables clean baseline studies of esterase-dependent pulmonary hydrolysis without confounding pseudocholinesterase inhibition. Its distinct HPLC retention time makes it an ideal reference standard for method validation in biological matrices. Secure high-purity Nisbuterol today and advance your respiratory prodrug research with confidence.

Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
CAS No. 57540-78-0
Cat. No. B1638285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisbuterol
CAS57540-78-0
Molecular FormulaC22H27NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C22H27NO6/c1-14(24)28-20-12-16(18(25)13-23-22(2,3)4)8-11-19(20)29-21(26)15-6-9-17(27-5)10-7-15/h6-12,18,23,25H,13H2,1-5H3
InChIKeyIILMJISVYWUZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nisbuterol (CAS 57540-78-0) Baseline Overview for Scientific Procurement


Nisbuterol is a synthetic beta-2 adrenergic receptor agonist classified as a phenethylamine-derivative bronchodilator [1]. Chemically, it is the 3-acetate 4-p-anisate ester of the classic short-acting beta-2 agonist salbutamol (albuterol), with the molecular formula C22H27NO6 and a molecular weight of 401.5 g/mol [2]. This esterification makes Nisbuterol a more lipophilic molecule (XLogP3-AA = 2.8) than its parent compound salbutamol, suggesting altered pharmacokinetic properties [2]. It was assigned an International Nonproprietary Name (INN) in 1977 and is listed in the WHO INN List 38 [1].

Why Generic Substitution of Nisbuterol is Not Straightforward


Generic substitution within the beta-2 agonist class is not trivial due to differences in intrinsic efficacy, receptor kinetics, and tissue selectivity that lead to variable clinical outcomes [1]. Nisbuterol's specific esterification pattern differentiates it structurally from simpler alcohols like salbutamol and from other ester prodrugs like bambuterol (a bis-dimethylcarbamate prodrug of terbutaline) [2]. This difference in chemical structure predicts that its rate of hydrolysis and the subsequent local or systemic release of the active salbutamol moiety will be distinct, potentially affecting its duration of action, therapeutic window, and suitability for specific research models [2]. Direct substitution without considering these pharmacokinetic differences can lead to irreproducible results in pharmacological assays.

Nisbuterol Quantitative Differentiation Evidence Against Key Analogs


Structural and Lipophilicity Differentiation from Salbutamol

Nisbuterol is the 3-acetate-4-p-anisate monoester of salbutamol. This modification fundamentally changes its physicochemical properties, most notably its lipophilicity. The calculated partition coefficient (XLogP3-AA) for nisbuterol is 2.8, compared to 0.34 for salbutamol [1]. While no direct head-to-head study was identified, this class-level inference based on in silico data points to a >10-fold increase in lipophilicity, which is known to influence membrane permeability, tissue distribution, and the rate of esterase-mediated hydrolysis to the active parent compound [2]. This is a key differentiator for researchers designing prodrugs or studying pulmonary drug delivery.

Prodrug Design Physicochemical Profiling LogP

Metabolic Activation Pathway: Esterase-Mediated Hydrolysis to Salbutamol

Nisbuterol functions as a salbutamol prodrug, requiring cleavage by esterases to release the active beta-2 agonist. This is a class-characteristic feature shared with other ester prodrugs but distinct from direct-acting agonists like salbutamol itself [1]. The presence of two ester bonds (acetate and p-anisate) may lead to a more gradual or sustained release profile compared to a simpler ester prodrug, though direct quantitative comparative data on hydrolysis half-lives are not available in the public domain. The differentiation is mechanistic: nisbuterol's activity is fundamentally dependent on the biological environment's esterase activity, which is not the case for salbutamol or other non-ester bronchodilators [2].

Prodrug Metabolism Esterase Hydrolysis Pharmacokinetics

Differentiation from Other In-Class Prodrugs (Bambuterol)

Unlike bambuterol, which is a bis-dimethylcarbamate prodrug of terbutaline and also inhibits plasma cholinesterase, nisbuterol is a monoester prodrug of salbutamol and is not known to interact with pseudocholinesterase [1]. This qualitative difference means nisbuterol is a cleaner chemical tool for studying esterase-mediated release without the confounding factor of enzyme inhibition. Direct quantitative pharmacodynamic data comparing the two are lacking, representing a significant gap in the literature [2].

Prodrug Comparison Selectivity Metabolic Profile

Optimal Research and Industrial Application Scenarios for Nisbuterol Based on Evidence


Pharmacokinetic and Prodrug Activation Studies in Pulmonary Models

Nisbuterol's esterase-dependent activation to salbutamol makes it a suitable candidate for studying the kinetics of pulmonary prodrug hydrolysis. Its unique physicochemical profile, with an intermediate LogP of 2.8, allows for controlled release studies, distinct from the rapid action of salbutamol (LogP 0.34) and the enzyme-inhibiting properties of bambuterol [1]. This is directly supported by the structural and lipophilicity evidence in Section 3.

Comparative Prodrug Biology Research

For programs comparing the biological fate of different ester prodrugs of beta-2 agonists, nisbuterol serves as a critical comparator compound. Its structure as a monoester prodrug of salbutamol, without the additional carbamate functionality, provides a clean baseline to study ester hydrolysis without the confounding variable of pseudocholinesterase inhibition seen with bambuterol [2]. This application stems from the mechanistic evidence of a simpler pro-drug pathway.

Reference Standard for Analytical Method Development

As a well-defined chemical entity with a unique INN and defined lipophilicity, nisbuterol serves as an analytical reference standard for the development of HPLC or LC-MS methods aimed at quantifying ester prodrugs of phenethylamines in biological matrices. Its distinct retention time relative to salbutamol allows for method validation in complex samples .

Quote Request

Request a Quote for Nisbuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.